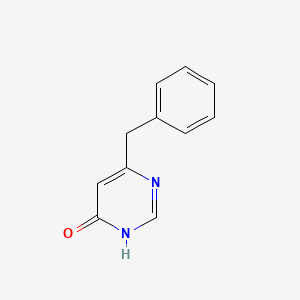

6-Benzylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPZGLWRQNPRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388724 | |

| Record name | 6-benzylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16353-08-5 | |

| Record name | 6-(Phenylmethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16353-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-benzylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzylpyrimidin-4-ol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Benzylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Drawing upon established principles of organic chemistry and medicinal chemistry, this document delves into the molecule's structural characteristics, chemical properties, plausible synthetic routes, and its potential as a scaffold in the design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

6-Benzylpyrimidin-4-ol is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound. The structure features a benzyl group substituted at the 6th position and a hydroxyl group at the 4th position of the pyrimidine ring.

Chemical Structure and Identification

-

IUPAC Name: 6-benzylpyrimidin-4-ol

-

Molecular Formula: C₁₁H₁₀N₂O

-

Molecular Weight: 186.21 g/mol

-

Canonical SMILES: C1=CC=C(C=C1)CC2=CC(=O)N=C=N2

-

InChI Key: (Inferred) Based on the structure, a unique InChI key can be generated.

The structural representation of 6-Benzylpyrimidin-4-ol is depicted below:

Caption: Keto-enol tautomerism of 6-benzylpyrimidin-4-ol.

For the remainder of this guide, the compound will be referred to as 6-Benzylpyrimidin-4-ol, with the understanding that it primarily exists as its pyrimidone tautomer under standard conditions.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | The planar, aromatic structure and potential for intermolecular hydrogen bonding in the solid state would contribute to a high melting point. For comparison, 5-(benzyloxy)pyrimidin-4-ol has a reported storage temperature of "sealed in dry, room temperature," suggesting it is a stable solid. [2] |

| Boiling Point | High, likely >300 °C | The presence of polar functional groups and a relatively high molecular weight would lead to a high boiling point. A substituted derivative, 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol, has a predicted boiling point of 455.164±48.00 °C. [3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The polar pyrimidone core would impart some water solubility, but the nonpolar benzyl group would limit it. Solubility is expected to increase in organic solvents capable of hydrogen bonding. |

| pKa | Weakly acidic | The N-H proton of the pyrimidone tautomer is weakly acidic. The pKa of a related compound, 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol, is predicted to be 2.637±0.20. [3] |

Synthesis and Chemical Reactivity

The synthesis of 6-substituted pyrimidin-4-ols is a well-established area of heterocyclic chemistry. The most common and direct approach involves the cyclocondensation of a β-ketoester with an amidine or a related nitrogen-containing species.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 6-Benzylpyrimidin-4-ol points to two key starting materials: a β-ketoester bearing the benzyl group and a simple source of the N-C-N unit, such as formamide or urea.

Caption: Retrosynthetic analysis of 6-Benzylpyrimidin-4-ol.

Proposed Synthetic Protocol: Base-Catalyzed Cyclocondensation

This protocol is adapted from the general synthesis of 6-propylpyrimidin-4-ol from ethyl 3-oxohexanoate and provides a robust framework for the synthesis of the title compound. [4] Reaction Scheme:

Materials:

-

Ethyl 4-phenyl-3-oxobutanoate

-

Urea

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 4-phenyl-3-oxobutanoate in absolute ethanol dropwise. Subsequently, add a stoichiometric amount of urea.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This will precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Base Catalyst: The sodium ethoxide deprotonates the active methylene group of the β-ketoester and a nitrogen atom of urea, facilitating the nucleophilic attack and subsequent cyclization.

-

Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester and the sodium ethoxide.

-

Acidic Work-up: Neutralization of the reaction mixture is necessary to protonate the pyrimidinolate salt formed during the reaction, leading to the precipitation of the final product.

Expected Chemical Reactivity

The 6-Benzylpyrimidin-4-ol scaffold offers several sites for further chemical modification, making it a versatile building block in medicinal chemistry.

-

N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated under appropriate conditions.

-

Electrophilic Aromatic Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring.

-

Conversion of the Hydroxyl Group: The hydroxyl group of the pyrimidinol tautomer can be converted to other functional groups, such as halides, which can then be used in cross-coupling reactions to introduce further diversity.

Potential Applications in Drug Discovery and Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of clinically used drugs. [5][6][7]Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. [8][9]

Rationale for Biological Activity

The biological activity of pyrimidine derivatives often stems from their ability to mimic endogenous nucleobases (thymine, cytosine, and uracil), thereby interacting with enzymes and receptors involved in nucleic acid synthesis and other critical cellular processes. [7][10]The presence of hydrogen bond donors and acceptors, along with the aromatic nature of the ring system, allows for diverse interactions with biological targets.

Potential Therapeutic Areas for 6-Benzylpyrimidin-4-ol Derivatives

Given the established biological activities of the pyrimidine core, derivatives of 6-Benzylpyrimidin-4-ol could be explored for a variety of therapeutic applications:

-

Anticancer Agents: Many pyrimidine-based compounds exhibit anticancer activity by inhibiting kinases or other enzymes involved in cell proliferation. [8]* Antimicrobial Agents: The pyrimidine scaffold is present in several antibacterial and antifungal drugs. [9]* Anti-inflammatory Drugs: Certain pyrimidine derivatives have shown promise as anti-inflammatory agents. [6]* Central Nervous System (CNS) Disorders: The pyrimidine nucleus is also found in drugs targeting the CNS. [6] The benzyl group of 6-Benzylpyrimidin-4-ol provides a lipophilic handle that can be crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins. Further derivatization of both the pyrimidine ring and the benzyl group can lead to the optimization of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While specific toxicity data for 6-Benzylpyrimidin-4-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for a related compound, 5-(benzyloxy)pyrimidin-4-ol, the following GHS hazard statements may be applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Benzylpyrimidin-4-ol is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the diverse biological activities associated with the pyrimidine scaffold, makes it an attractive target for further investigation. Future research should focus on the synthesis and biological evaluation of a library of 6-Benzylpyrimidin-4-ol derivatives to explore their therapeutic potential across various disease areas.

References

-

1-Benzylpiperidin-4-ol | C12H17NO | CID 78461. PubChem. [Link]

-

6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. PubChem. [Link]

-

Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Survey in Fisheries Sciences. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

-

4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. [Link]

- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]

-

Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the.... ResearchGate. [Link]

-

Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b]d[2][3]iazepines. National Institutes of Health. [Link]

-

4-Pyridone. Wikipedia. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

-

3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem. [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. ResearchGate. [Link]

Sources

- 1. 6-benzyl-5-methylpyrimidin-4-ol | 960297-72-7 [chemicalbook.com]

- 2. 91138-06-6|5-(Benzyloxy)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 3. 6-(4-Methoxy-benzyl)-6H-pyrrolo[3,4-d]pyrimidin-4-ol | 2375595-04-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

An In-depth Technical Guide to the Synthesis of 6-Benzylpyrimidin-4-ol: Pathways, Mechanisms, and Experimental Protocols

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 6-Benzylpyrimidin-4-ol, a heterocyclic compound of significant interest within medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, and understanding the synthetic routes to its derivatives is paramount for innovation in the field. This document delineates the principal synthesis pathway via classical cyclocondensation, offering a detailed mechanistic breakdown, a field-proven experimental protocol, and a discussion of alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical knowledge required for the successful synthesis and characterization of this target molecule.

Introduction: The Significance of the Pyrimidin-4-ol Scaffold

Pyrimidines, and their functionalized analogues, represent a privileged class of N-heterocycles. As integral components of nucleic acids (DNA and RNA), their biological relevance is fundamental. This inherent bio-compatibility has made the pyrimidine nucleus a favored scaffold in the design of therapeutic agents across a wide spectrum of diseases. The pyrimidin-4-ol core, in particular, is present in numerous compounds with demonstrated biological activities.

The target molecule of this guide, 6-Benzylpyrimidin-4-ol, incorporates a benzyl substituent, a feature often utilized in medicinal chemistry to enhance binding affinity to biological targets through hydrophobic and aromatic interactions. This guide serves as a detailed manual, elucidating the most efficient and widely adopted pathway for its synthesis, grounded in the principles of cyclocondensation reactions.

Principal Synthesis Pathway: Base-Catalyzed Cyclocondensation

The most direct and classical approach for constructing the 6-substituted pyrimidin-4-ol ring is the condensation of a 1,3-bifunctional three-carbon fragment with a compound providing the N-C-N segment, such as urea, formamide, or guanidine.[1] For the synthesis of 6-Benzylpyrimidin-4-ol, this strategy is realized through the reaction of a β-keto ester, specifically Ethyl 3-oxo-4-phenylbutanoate (Ethyl Benzoylacetate) , with Formamide .

-

C-C-C Fragment Provider: Ethyl Benzoylacetate. This precursor is strategically chosen as it contains the requisite benzyl group (which will become the substituent at the C6 position) and the necessary 1,3-dicarbonyl system for cyclization.

-

N-C-N Fragment Provider: Formamide. Formamide serves as a versatile and economical source for the N1-C2-N3 atoms of the pyrimidine ring.

This reaction is typically facilitated by a strong base, such as sodium ethoxide or sodium methoxide, which promotes the necessary condensation and cyclization steps.[2]

Logical Workflow for Cyclocondensation Synthesis

Below is a conceptual workflow for the primary synthesis route.

Caption: High-level workflow for the synthesis of 6-Benzylpyrimidin-4-ol.

Core Reaction Mechanism

The formation of the pyrimidine ring from ethyl benzoylacetate and formamide under basic conditions proceeds through a well-established cyclocondensation mechanism. The causality behind each step is critical for understanding reaction optimization and potential side-product formation.

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from formamide onto the more electrophilic ketone carbonyl of the ethyl benzoylacetate. This step is often the rate-determining step.

-

Intermediate Formation: This attack forms a hemiaminal intermediate, which subsequently dehydrates to form an enamine or related condensed intermediate.

-

Intramolecular Cyclization: The second nitrogen-containing group (or the same one after tautomerization) performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-closing step.

-

Dehydration & Aromatization: The resulting cyclic intermediate undergoes elimination of ethanol and a molecule of water, driven by the formation of the stable, aromatic pyrimidine ring system.

Mechanistic Diagram

The following diagram illustrates the plausible mechanistic steps involved in the cyclization.

Caption: Plausible reaction mechanism for the formation of 6-Benzylpyrimidin-4-ol.

Experimental Protocol and Data

The following protocol is a self-validating system, representing a standard and reproducible laboratory procedure for the synthesis of 6-Benzylpyrimidin-4-ol.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles |

| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 10.0 g | 0.052 |

| Formamide | CH₃NO | 45.04 | 23.4 g | 0.520 |

| Sodium Metal | Na | 22.99 | 2.4 g | 0.104 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Conc. Acetic Acid | CH₃COOH | 60.05 | ~10 mL | - |

| Deionized Water | H₂O | 18.02 | 500 mL | - |

Step-by-Step Methodology

-

Catalyst Preparation: In a 250 mL round-bottomed flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (2.4 g) in small pieces to absolute ethanol (100 mL). Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood. Allow the sodium to react completely to form sodium ethoxide.

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add ethyl benzoylacetate (10.0 g) followed by formamide (23.4 g).

-

Reaction: Heat the resulting mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting residue in approximately 200 mL of cold water. Carefully acidify the aqueous solution by the dropwise addition of concentrated acetic acid until the pH is approximately 5-6. A precipitate of the crude product will form.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic impurities.

-

Purification & Drying: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 6-Benzylpyrimidin-4-ol. Dry the purified product in a vacuum oven at 60-70°C.

Alternative Synthesis Strategies

While the described cyclocondensation is the most direct route, it is valuable for the research professional to be aware of alternative strategies for synthesizing pyrimidine cores, as these can be adapted for creating diverse libraries of analogues.

-

Biginelli Reaction: A powerful one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea.[3][4] While the classical Biginelli reaction yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine ring.[5] This method is highly valued in combinatorial chemistry for its efficiency and ability to generate molecular diversity.[4]

-

From Chalcones: Substituted pyrimidines can also be synthesized from chalcones (1,3-diaryl-2-propen-1-ones).[6] The chalcone acts as the three-carbon component, which can be condensed with reagents like thiourea or guanidine to form the pyrimidine ring.[7][8]

-

Multi-Component Cycloadditions: Modern organic synthesis has developed various multi-component strategies for pyrimidine synthesis, including [2+2+2], [3+3], and [5+1] cycloadditions.[9][10] These methods offer novel disconnections and access to highly substituted pyrimidine derivatives that may be difficult to obtain through classical methods.

Conclusion

The base-catalyzed cyclocondensation of ethyl benzoylacetate and formamide remains the most reliable and efficient method for the laboratory-scale synthesis of 6-Benzylpyrimidin-4-ol. The provided protocol is robust and grounded in well-understood mechanistic principles. A thorough understanding of this mechanism not only ensures the successful synthesis of the target compound but also empowers the medicinal chemist to logically design synthetic routes for novel and structurally diverse pyrimidine-based therapeutic agents.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012-09-06). NIH National Library of Medicine. [Link]

-

a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. ResearchGate. [Link]

-

Synthesis and reactions of 6(4)-(p-benzylphenyl)-4(6)-phenylpyrimidine-2(1H) thione. (1996). ResearchGate. [Link]

-

Biginelli reaction. Wikipedia. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace. [Link]

- Process for preparing 4-hydroxypyrimidine.

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrimidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of 6-Benzylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-benzylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a thorough interpretation of the predicted spectra, rooted in established principles of spectroscopic analysis for pyrimidine derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of these spectra, ensuring scientific integrity and reproducibility. Visualizations in the form of logical diagrams are provided to enhance the understanding of structural-spectral correlations and experimental workflows. This document is intended to serve as a valuable resource for the identification, characterization, and further investigation of 6-benzylpyrimidin-4-ol and related compounds.

Introduction

Pyrimidine derivatives are a cornerstone in the architecture of a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The substituent at the 6-position of the pyrimidine ring can significantly influence the molecule's biological activity. The presence of a benzyl group, as in 6-benzylpyrimidin-4-ol, introduces a lipophilic aromatic moiety that can engage in various intermolecular interactions, making it a compound of interest for further chemical and biological exploration.

Accurate structural elucidation is paramount in the advancement of any chemical entity through the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for 6-benzylpyrimidin-4-ol, offering a predictive yet scientifically grounded framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds in solution. For 6-benzylpyrimidin-4-ol, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-benzylpyrimidin-4-ol is expected to exhibit distinct signals corresponding to the protons of the pyrimidine and benzyl moieties. The chemical shifts are influenced by the electronic effects of the heteroatoms in the pyrimidine ring and the aromatic nature of the benzyl group.

Table 1: Predicted ¹H NMR Data for 6-Benzylpyrimidin-4-ol

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | OH/NH (tautomeric proton) |

| ~8.0 | Singlet | 1H | H-2 (pyrimidine ring) |

| ~7.2 - 7.4 | Multiplet | 5H | Phenyl protons of benzyl group |

| ~6.2 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~3.9 | Singlet | 2H | CH₂ (benzylic protons) |

Interpretation:

-

Tautomeric Proton (OH/NH): 6-Benzylpyrimidin-4-ol can exist in tautomeric forms (4-hydroxy vs. 3,4-dihydro-4-oxo). The proton on the heteroatom (oxygen or nitrogen) is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange with the solvent.

-

Pyrimidine Protons (H-2 and H-5): The H-2 proton is anticipated to be the most downfield of the ring protons due to the deshielding effect of the two adjacent nitrogen atoms. The H-5 proton will likely appear at a more upfield position.

-

Benzyl Protons: The five protons of the phenyl ring will resonate in the aromatic region, likely as a complex multiplet. The two benzylic protons (CH₂) are expected to appear as a singlet, being adjacent to the pyrimidine ring and the phenyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-benzylpyrimidin-4-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, followed by phase and baseline correction.

Diagram 1: ¹H NMR Structural Assignment Workflow

Caption: Workflow for structural elucidation using ¹H NMR.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of 6-benzylpyrimidin-4-ol.

Table 2: Predicted ¹³C NMR Data for 6-Benzylpyrimidin-4-ol

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 (pyrimidine ring) |

| ~160 | C-6 (pyrimidine ring) |

| ~155 | C-2 (pyrimidine ring) |

| ~138 | C-ipso (benzyl ring) |

| ~129 | C-ortho/meta (benzyl ring) |

| ~127 | C-para (benzyl ring) |

| ~105 | C-5 (pyrimidine ring) |

| ~40 | CH₂ (benzylic carbon) |

Interpretation:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate at downfield chemical shifts due to the influence of the electronegative nitrogen atoms and the hydroxyl/oxo group. C-4, C-6, and C-2 will be the most downfield.

-

Benzyl Carbons: The carbons of the phenyl ring will appear in the aromatic region. The benzylic carbon (CH₂) will be the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

-

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Diagram 2: Relationship between Structure and ¹³C Chemical Shifts

Caption: Predicted ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 6-Benzylpyrimidin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (if in hydroxy form) / N-H stretch (if in oxo form) |

| 3100 - 3000 | Medium | Aromatic C-H stretch (benzyl and pyrimidine) |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (benzylic CH₂) |

| ~1680 | Strong | C=O stretch (if in oxo form) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyrimidine and benzyl rings) |

| 750 - 700 and 700 - 650 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation:

The IR spectrum will be dominated by a broad absorption in the high-wavenumber region, characteristic of an O-H or N-H stretching vibration, indicative of the tautomeric nature of the pyrimidinol ring. A strong band around 1680 cm⁻¹ would suggest a significant contribution from the keto tautomer. The presence of both the pyrimidine and benzyl rings will be confirmed by multiple bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for 6-Benzylpyrimidin-4-ol:

-

Molecular Formula: C₁₁H₁₀N₂O

-

Molecular Weight: 186.21 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 186

Predicted Fragmentation Pattern:

The fragmentation of 6-benzylpyrimidin-4-ol under electron ionization (EI) is expected to be initiated by the loss of stable neutral molecules or radicals.[3]

-

Loss of a hydrogen radical: [M-H]⁺ at m/z = 185.

-

Loss of CO: [M-CO]⁺ at m/z = 158.

-

Benzylic cleavage: A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is highly characteristic of benzyl-containing compounds.[4]

-

Cleavage of the pyrimidine ring: Various smaller fragments resulting from the breakdown of the pyrimidine ring are also expected.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular ion.[2]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: Predicted Fragmentation Pathway of 6-Benzylpyrimidin-4-ol

Caption: Key predicted fragmentations in the mass spectrum.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of 6-benzylpyrimidin-4-ol. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, provides a robust framework for researchers engaged in the synthesis and characterization of this and related pyrimidine derivatives. The provided visualizations aim to facilitate a deeper understanding of the structure-property relationships. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for unequivocal structural confirmation.

References

- Benchchem. (2025).

- Benchchem. (2025).

- Mass spectral fragmentation modes of pyrimidine deriv

- Reduction of Pyrimidine Derivatives by LiAlH4.

- Homolytic & Heterolytic Cleavage | Mass Spectrometry - Fragmentation P

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- Mass Spectrometry - Fragmentation P

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

- Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- Electronic supplementary inform

- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradi

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.

- NMR Predictor. Chemaxon Docs.

- Predicting structural groups of small molecules from 1H NMR spectral fe

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Simul

- ¹H and ¹³C NMR chemical shifts of 6a.

- Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. (2015).

- Spectroscopic Characteristics of the Compounds Synthesized.

- Process for preparing 4-hydroxypyrimidine.

- Synthesis and antimycobacterial evaluation of various 6-substituted pyrazolo[3,4-d]pyrimidine deriv

- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State.

- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. PubMed.

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.

Sources

An In-Depth Technical Guide to 6-Benzyl-5-methylpyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-benzyl-5-methylpyrimidin-4-ol, a representative member of the medicinally significant pyrimidin-4-ol class of heterocyclic compounds. While the specific compound "6-benzylpyrimidin-4-ol" is not extensively documented in publicly accessible databases, this guide focuses on the closely related and characterized analog, 6-benzyl-5-methylpyrimidin-4-ol. We delve into its chemical identity, established synthetic routes, and explore the broader therapeutic landscape of pyrimidin-4-ol derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights into the chemical biology of this important scaffold. The pyrimidine nucleus is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide aims to equip the reader with the foundational knowledge to explore the potential of 6-benzyl-5-methylpyrimidin-4-ol and related compounds in contemporary drug discovery programs.

Introduction: The Prominence of the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast number of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[3] The pyrimidin-4-ol (or pyrimidin-4-one) core, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile and synthetic accessibility.[1][2] Derivatives of this scaffold have been reported to possess a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutics.[3][4][5]

The diverse bioactivities associated with pyrimidine derivatives underscore their importance in drug development.[1][2][3][4][5] The structural versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their pharmacological properties. This has led to the development of numerous pyrimidine-based drugs with applications in oncology, infectious diseases, and inflammatory conditions.

Chemical Identification of 6-Benzyl-5-methylpyrimidin-4-ol

Given the ambiguity surrounding "6-benzylpyrimidin-4-ol," this guide will focus on the well-defined compound, 6-benzyl-5-methylpyrimidin-4-ol.

| Identifier | Value | Source |

| CAS Number | 960297-72-7 | [6] |

| IUPAC Name | 6-(phenylmethyl)-5-methylpyrimidin-4-ol | Chemicalize |

| Molecular Formula | C₁₂H₁₂N₂O | [6] |

| Molecular Weight | 200.24 g/mol | [6] |

| Canonical SMILES | CC1=C(C=NC(=O)N=C1)CC2=CC=CC=C2 | PubChem |

| InChI Key | Not readily available |

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The synthesis of pyrimidin-4-ol derivatives is a well-established area of organic chemistry, with several robust methods available. A common and efficient approach involves the cyclocondensation of a β-ketoester with a suitable amidine or urea derivative.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 6-substituted pyrimidin-4-ols.

Caption: Generalized workflow for the synthesis of 6-substituted pyrimidin-4-ols.

Detailed Experimental Protocol: Synthesis of a 6-Substituted Pyrimidin-4-ol Analog

This protocol is a representative example for the synthesis of a 6-substituted pyrimidin-4-ol and can be adapted for the synthesis of 6-benzyl-5-methylpyrimidin-4-ol with appropriate starting materials.

Objective: To synthesize a 6-substituted pyrimidin-4-ol via a base-catalyzed cyclocondensation reaction.

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Formamidine acetate (1.2 equivalents)

-

Sodium ethoxide (2 equivalents)

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Standard laboratory glassware and apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl benzoylacetate dropwise at room temperature. After the addition is complete, add formamidine acetate in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-substituted pyrimidin-4-ol.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The introduction of a benzyl group at the 6-position, as in our target molecule, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents.[1] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases. The structural features of 6-benzyl-5-methylpyrimidin-4-ol make it a candidate for evaluation in anticancer drug discovery programs.

Antimicrobial Activity

The pyrimidine nucleus is also a common feature in many antimicrobial agents.[7][8] The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic-resistant bacteria. The unique substitution pattern of 6-benzyl-5-methylpyrimidin-4-ol may confer activity against various bacterial or fungal strains.

Anti-inflammatory and Other Activities

Pyrimidine derivatives have also been explored for their anti-inflammatory, antiviral, and other therapeutic effects.[2][9] The specific biological activities of 6-benzyl-5-methylpyrimidin-4-ol would need to be determined through comprehensive biological screening.

The following diagram illustrates the potential therapeutic applications of pyrimidin-4-ol derivatives.

Caption: Potential therapeutic applications of pyrimidin-4-ol derivatives.

Conclusion and Future Directions

While the specific compound "6-benzylpyrimidin-4-ol" remains elusive in the public domain, this technical guide has provided a comprehensive overview of the closely related and well-characterized 6-benzyl-5-methylpyrimidin-4-ol. The synthetic accessibility of the pyrimidin-4-ol scaffold, coupled with its proven track record in medicinal chemistry, makes it a highly attractive starting point for the design and development of novel therapeutic agents.

Future research in this area should focus on the synthesis and biological evaluation of a library of 6-benzylpyrimidin-4-ol derivatives with diverse substitutions on both the pyrimidine and benzyl rings. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds with potent and selective therapeutic activities. The insights provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of heterocyclic compounds.

References

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 133-139.

-

ACS Publications. (2006). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2022). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

-

ResearchGate. (2017). Synthesis of pyrimidin-4-(3H)-ones. [Link]

-

ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

- International Journal for Pharmaceutical Research Scholars. (2014).

-

ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

-

ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

ResearchGate. (2022). a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. [Link]

-

MDPI. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

PubMed. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. [Link]

-

PubMed. (2015). [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. [Link]

-

International Union of Crystallography. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

-

ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]

-

Taylor & Francis Online. (2021). Antibacterial activities of chemical constituents from the aerial parts of Hedyotis pilulifera. [Link]

-

ResearchGate. (2007). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][10]diazepines. [Link]

-

ORCA - Cardiff University. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

-

National Center for Biotechnology Information. (2024). Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia. [Link]

-

MDPI. (2022). Antioxidant and Antibacterial Activity of Extracts from Selected Plant Material. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-benzyl-5-methylpyrimidin-4-ol | 960297-72-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activities of chemical constituents from the aerial parts of Hedyotis pilulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Historical Context of 6-Benzylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive overview of 6-benzylpyrimidin-4-ol, a member of the pharmacologically significant pyrimidine family of heterocyclic compounds. While a singular "discovery" event for this specific molecule is not prominently documented in the historical record, its synthesis and study are intrinsically linked to the broader exploration of pyrimidine chemistry for medicinal applications. This document details the foundational synthetic routes to 6-benzylpyrimidin-4-ol, grounded in the classical principles of heterocyclic chemistry. We will explore the mechanistic underpinnings of these reactions, provide a detailed experimental protocol, and discuss the chemical space and therapeutic potential that derivatives of this core structure occupy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrimidine scaffold in their scientific endeavors.

Introduction: The Pyrimidine Core in Nature and Medicine

The pyrimidine ring system is a cornerstone of biochemistry and medicinal chemistry.[1] Its fundamental importance is most evident in its role as a constituent of the nucleobases uracil, thymine, and cytosine, which form the informational basis of life in RNA and DNA. Beyond this central biological role, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[1] The historical investigation of pyrimidines began in earnest with the work of Pinner in 1884, who first synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent pyrimidine ring was later prepared by Gabriel and Colman in 1900.[2]

The versatility of the pyrimidine ring allows it to serve as a scaffold for molecules targeting a vast range of biological targets, including kinases, GPCRs, and enzymes. This has led to the development of blockbuster drugs for oncology, infectious diseases, and central nervous system disorders.[1][3] The 6-benzylpyrimidin-4-ol structure represents a specific, yet underexplored, iteration of this vital chemical motif. Its strategic substitution provides vectors for further chemical modification, making it a valuable building block for the synthesis of compound libraries for high-throughput screening and lead optimization.

The Foundational Synthesis: A Mechanistic Perspective

The most direct and classical approach to the synthesis of 6-substituted-pyrimidin-4-ols, including the benzyl derivative, is the cyclocondensation of a β-keto ester with a suitable nitrogen-containing reagent. This method, a variation of the Biginelli reaction, provides a robust and efficient route to the pyrimidine core.[4]

The Key Precursor: Ethyl 4-phenyl-3-oxobutanoate

The synthesis of 6-benzylpyrimidin-4-ol begins with its key precursor, ethyl 4-phenyl-3-oxobutanoate. This β-keto ester contains the necessary carbon framework to form the pyrimidine ring with the desired benzyl substituent at the 6-position. The synthesis of this precursor can be achieved through several methods, a common one being the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine and magnesium chloride.[2]

The Cyclocondensation Reaction

The core of the synthesis involves the base-catalyzed cyclocondensation of ethyl 4-phenyl-3-oxobutanoate with a simple source of the N-C-N fragment required to complete the pyrimidine ring. Formamide is a commonly used reagent for this purpose, though urea can also be employed.[5]

The reaction mechanism proceeds through a series of well-understood steps:

-

Enolate Formation: In the presence of a base, such as sodium ethoxide, the β-keto ester is deprotonated at the α-carbon to form an enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of formamide.

-

Cyclization: An intramolecular cyclization occurs, followed by dehydration, to form the stable aromatic pyrimidine ring.

This reaction is typically carried out at elevated temperatures to drive the condensation and dehydration steps to completion.

Experimental Protocol: Synthesis of 6-Benzylpyrimidin-4-ol

The following protocol provides a detailed, step-by-step methodology for the laboratory synthesis of 6-benzylpyrimidin-4-ol. This protocol is based on established principles of pyrimidine synthesis and is analogous to the synthesis of similar 6-substituted pyrimidin-4-ols.[5]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Ethyl 4-phenyl-3-oxobutanoate | C₁₂H₁₄O₃ | 206.24 | 1.0 eq |

| Formamide | CH₃NO | 45.04 | Excess |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.1 eq |

| Ethanol, Absolute | C₂H₅OH | 46.07 | As solvent |

| Hydrochloric Acid, conc. | HCl | 36.46 | For acidification |

| Deionized Water | H₂O | 18.02 | For work-up |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the sodium ethoxide solution, add formamide (excess) and stir until a homogenous solution is obtained.

-

Addition of β-Keto Ester: Slowly add ethyl 4-phenyl-3-oxobutanoate (1.0 eq) to the reaction mixture at room temperature with vigorous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until a pH of 5-6 is reached. A precipitate of the crude product will form.

-

Isolation: Collect the crude 6-benzylpyrimidin-4-ol by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

-

Drying: Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized 6-benzylpyrimidin-4-ol should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis.

Caption: Synthetic pathway for 6-Benzylpyrimidin-4-ol.

Caption: Experimental workflow for synthesis and purification.

Biological Significance and Therapeutic Potential

While specific biological activity data for 6-benzylpyrimidin-4-ol is not extensively reported in publicly available literature, the broader family of pyrimidine derivatives has been a fertile ground for drug discovery.[1][6] The structural motifs present in 6-benzylpyrimidin-4-ol suggest several avenues for its potential application in medicinal chemistry.

-

Kinase Inhibition: The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[7][8] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The benzyl group can be directed towards hydrophobic pockets within the active site, and the 4-ol position can be further functionalized to enhance potency and selectivity.

-

Antimicrobial and Antiviral Agents: Pyrimidine analogs have a long history as antimicrobial and antiviral drugs.[9][10][11] By mimicking endogenous nucleosides, they can interfere with nucleic acid synthesis in pathogens. The 6-benzylpyrimidin-4-ol core could serve as a starting point for the development of novel anti-infective agents.

-

Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in drugs targeting the CNS. The lipophilic nature of the benzyl group may facilitate crossing the blood-brain barrier, making this class of compounds interesting for the exploration of neurological targets.

The true potential of 6-benzylpyrimidin-4-ol lies in its utility as a versatile intermediate. The hydroxyl group at the 4-position can be readily converted to a leaving group (e.g., a chloride), which can then be displaced by a variety of nucleophiles to generate a library of 4-substituted-6-benzylpyrimidines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core, a fundamental practice in modern drug discovery.[12][13]

Conclusion

6-Benzylpyrimidin-4-ol, while not a compound with a celebrated history of discovery, represents a valuable and accessible building block in the vast field of medicinal chemistry. Its synthesis is rooted in the foundational principles of heterocyclic chemistry, making it a practical starting material for both academic and industrial research. The proven therapeutic relevance of the pyrimidine scaffold ensures that 6-benzylpyrimidin-4-ol and its derivatives will continue to be of interest to scientists working to develop the next generation of medicines. This guide provides the essential technical knowledge to facilitate the synthesis and further exploration of this promising chemical entity.

References

- BenchChem. (2025).

-

PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.

- Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.

- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4767.

- MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.

- ResearchGate. (2016). Microwave Synthesis of (4-hydroxy Phenyl)

- Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024.

- PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology.

- Kumar, B., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640.

- Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis.

- ResearchGate. (2022). Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)

- MDPI. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.

- MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.

- Keshk, R. M., et al. (2022).

- ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

MDPI. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][5][14][15]triazin-6(2H)-ones and Their Antibacterial Activity.

- ResearchGate. (2019). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)

- ResearchGate. (2017). Mechanochemical synthesis of ethyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Potential Biological Activities of 6-Benzylpyrimidin-4-ol: A Technical Guide for Researchers

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet under-explored derivative: 6-Benzylpyrimidin-4-ol. Drawing upon extensive literature on structurally related pyrimidine analogues, this document synthesizes predicted biological activities, plausible mechanisms of action, and detailed experimental protocols for the comprehensive evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel pyrimidine derivatives. We will delve into its probable anticancer, anti-inflammatory, and antimicrobial properties, providing a robust framework for future in vitro and in vivo investigations.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring system is a fundamental component of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades. The structural versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[2] Numerous pyrimidine-based drugs are currently in clinical use, highlighting the therapeutic potential of this heterocyclic scaffold.[3]

This guide focuses on the specific derivative, 6-Benzylpyrimidin-4-ol. While direct literature on this exact molecule is scarce, by examining the structure-activity relationships (SAR) of pyrimidines with substitutions at the 6-position and those bearing benzyl moieties, we can extrapolate and propose a range of promising biological activities. The presence of the benzyl group at the C6 position is of particular interest, as it can influence lipophilicity, steric interactions, and potential binding to biological targets.

Proposed Synthesis of 6-Benzylpyrimidin-4-ol

A plausible and efficient synthetic route to 6-Benzylpyrimidin-4-ol involves the well-established cyclocondensation reaction between a β-keto ester and an amidine.[4] This method, often referred to as a modified Pinner synthesis, is a cornerstone of pyrimidine chemistry.

Reaction Scheme:

Figure 1: Proposed synthesis of 6-Benzylpyrimidin-4-ol.

Detailed Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol to generate a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.2 equivalents) and stir for 15-20 minutes.

-

Addition of β-Keto Ester: Slowly add ethyl 4-phenyl-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the β-keto ester, facilitating the initial nucleophilic attack. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The choice of formamidine as the amidine source provides the necessary N-C-N fragment for the pyrimidine ring formation.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on pyrimidine derivatives, 6-Benzylpyrimidin-4-ol is predicted to exhibit a range of biological activities.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design.[5] Many pyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[1][6]

Predicted Mechanism of Action: Kinase Inhibition

The structural similarity of the pyrimidine ring to the adenine base of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. The benzyl group at the C6 position of 6-Benzylpyrimidin-4-ol could potentially interact with hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity. Receptor tyrosine kinases (RTKs) such as EGFR and VEGFR are common targets for pyrimidine-based inhibitors.[6][7]

Figure 2: Proposed mechanism of kinase inhibition by 6-Benzylpyrimidin-4-ol.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[8]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Benzylpyrimidin-4-ol (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways.[9]

Predicted Mechanism of Action: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyrimidine derivatives may inhibit this pathway by targeting components such as the IKK complex.

Figure 3: Postulated inhibition of the NF-κB pathway by 6-Benzylpyrimidin-4-ol.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer 6-Benzylpyrimidin-4-ol orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., diclofenac).[3]

-

Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrimidines, have shown significant potential in this area.

Predicted Mechanism of Action: Disruption of Bacterial Cell Membrane

The benzyl group of 6-Benzylpyrimidin-4-ol could enhance its lipophilicity, facilitating its interaction with and disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, bacterial cell death.

Figure 4: Predicted mechanism of antimicrobial action of 6-Benzylpyrimidin-4-ol.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of 6-Benzylpyrimidin-4-ol in the broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-